molecular formula C22H38O4Zn B083520 2,2,6,6-Tetramethylheptane-3,5-dione;ZINC CAS No. 14363-14-5

2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

Cat. No. B083520
CAS RN: 14363-14-5
M. Wt: 433.9 g/mol
InChI Key: FGRQBMHHOXESRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione utilizes starting materials such as pinacolone and methyl pivalate, with sodium hydride serving as a base in tetrahydrofuran. Optimal reaction conditions have been identified, leading to a product yield of 64.5% (Zhuang Yan-Xin, 2007).

Molecular Structure Analysis

X-ray crystal structures provide insight into the molecular structures related to 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with lead, revealing monomeric structures with chelating units distorted from a stereochemically active lone pair of electrons at the lead (II) center (Malik et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving 2,2,6,6-Tetramethylheptane-3,5-dione, such as the copper salt-catalyzed ether formation from aryl bromides or iodides and phenols, highlight its role in accelerating difficult reactions under moderate conditions (Buck et al., 2002).

Physical Properties Analysis

The metalorganic chemical vapor deposition (MOCVD) of carbon-free ZnO using bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc demonstrates the precursor's effective decomposition, leading to highly c-axis-oriented ZnO films on Si(100) with reduced surface carbon, indicating clean decomposition (Saraf et al., 2007).

Chemical Properties Analysis

Investigations into the chemical properties of 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with zinc, as in coordination polymers, reveal detailed structures and bonding patterns, such as in the synthesis and structure of catena((μ2-4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione-O,O′)dichloro-zinc), illustrating the complex's tetrahedral zinc coordination polyhedron (Netreba & Somov, 2017).

Scientific Research Applications

  • Synthesis Process : Zhuang Yan-Xin (2007) investigated the synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione using pinacolone and methyl pivalate, achieving a yield of 64.5% under optimal conditions (Zhuang, 2007).

  • Ullmann Diaryl Ether Synthesis : Buck et al. (2002) found that 2,2,6,6-Tetramethylheptane-3,5-dione significantly accelerates copper salt-catalyzed ether formation from aryl bromides or iodides and phenols (Buck et al., 2002).

  • Chemical Vapor Deposition (CVD) : Malik et al. (1999) explored the X-ray crystal structures of bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) in the context of metalorganic chemical vapor deposition (MOCVD) of lead-containing films (Malik et al., 1999).

  • Zinc(II) Complexes : Dakternieks and Graddon (1973) reported on the formation of 1:1-adducts of pyridine with zinc(II) complexes of β-diketones, noting the stability and enthalpy of formation of these adducts (Dakternieks & Graddon, 1973).

  • Thermal Decomposition Studies : Russell and Yee (2005) studied the thermal decomposition of 2,2,6,6-tetramethylheptane-3,5-dione via IR laser-powered homogeneous pyrolysis (Russell & Yee, 2005).

  • Beryllium Complexes : Irving and Silva (1977) determined the enthalpies of formation of crystalline complexes of beryllium with 2,2,6,6-tetramethylheptane-3,5-dione (Irving & Silva, 1977).

  • ZnO Film Growth : Saraf et al. (2007) used bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc for growing highly c-axis-oriented ZnO films on Si(100), demonstrating its efficacy in metalorganic chemical vapor deposition (Saraf et al., 2007).

  • Thermal Analysis of Metal Chelates : Yoshida, Kobayashi, and Ueno (1974) conducted differential thermal analysis of β-diketone chelates, including 2,2,6,6-tetramethylheptane-3,5-dione, revealing insights into their thermal properties (Yoshida, Kobayashi & Ueno, 1974).

  • Cobalt Complexes : In a similar vein, Yoshida, Kobayashi, and Ueno (1972) studied cobalt(II) and -(III) complexes of 2,2,6,6-tetramethylheptane-3,5-dione, providing valuable information on their spectral properties and structure (Yoshida, Kobayashi & Ueno, 1972).

Future Directions

2,2,6,6-Tetramethylheptane-3,5-dione is a versatile compound with diverse applications in various industries . Its role as a stable, anhydrous reagent that acts as an air-stable ligand for metal catalysts suggests potential for further exploration in the field of metal catalysis .

properties

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRQBMHHOXESRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

CAS RN

14363-14-5
Record name Zinc di(pivaloylmethane)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Reactant of Route 2
Reactant of Route 2
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Reactant of Route 3
Reactant of Route 3
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Reactant of Route 4
Reactant of Route 4
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Reactant of Route 5
Reactant of Route 5
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Reactant of Route 6
Reactant of Route 6
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

Citations

For This Compound
1
Citations
H Ullah, J Khan, H Nasir… - Journal of the …, 2017 - search.ebscohost.com
Controlled and reproducible synthesis of ZnO nanoparticles with uniform size and shape is highly desirable for tuning its physico-chemical properties. Metal β-diketonates have many …
Number of citations: 6 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.